2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride
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Overview
Description
2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Mechanism of Action
Target of Action
The primary target of 2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride is the protein S100B . S100B is a member of the S100 family of proteins containing 2 EF-hand calcium-binding motifs. It is involved in the regulation of a number of cellular processes such as cell cycle progression and differentiation .
Mode of Action
It is known to interact with its target, s100b, leading to changes in the protein’s activity
Biochemical Pathways
The biochemical pathways affected by this compound are not clearly defined. Given its target, it is likely that it influences pathways involving S100B. S100B has been implicated in the regulation of protein phosphorylation, enzyme activity, calcium homeostasis, and the dynamics of cytoskeleton components .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with S100B. By modulating the activity of this protein, the compound could potentially influence a variety of cellular processes. The specific effects would depend on the context of the cells and tissues in which the interaction occurs .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other molecules, pH, temperature, and the specific cellular environment. Detailed studies on these aspects are currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride typically involves the reaction of 2-aminobenzothiazole with 4-methylpiperazine in the presence of a suitable solvent and catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. The resulting compound is then purified through recrystallization or other purification techniques to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The use of nanofiltration membranes can also be employed to remove impurities and achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the piperazine ring.
Scientific Research Applications
2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methylpiperazin-1-yl)methylbenzoic acid dihydrochloride
- 1-ethylpiperazine
- 2-(4-methylpiperazin-1-yl)cyclopentanol
Comparison
Compared to similar compounds, 2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride stands out due to its unique benzothiazole core, which imparts distinct chemical and biological properties. The presence of the benzothiazole ring enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry. Additionally, its synthetic accessibility and versatility in chemical reactions further contribute to its uniqueness .
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S.ClH/c1-14-6-8-15(9-7-14)12-13-10-4-2-3-5-11(10)16-12;/h2-5H,6-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYURLZLRRZDMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3S2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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